
1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is a deuterated derivative of 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. This compound belongs to the class of benzazepines, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 typically involves the deuteration of 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. The starting material, 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, can be synthesized through various methods, including the cyclization of N-methyl-1,2,3,4-tetrahydroisoquinoline with appropriate reagents .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzazepine derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist, blocking the receptor’s activity and modulating neurotransmitter signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
- 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Methyl 6,7,8,9-tetrahydro-1H-1-benzazepine-1-carboxylate
Uniqueness
1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is unique due to its deuterium labeling, which can provide insights into metabolic pathways and improve the compound’s stability and bioavailability compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
4,4,5,5-tetradeuterio-1-methyl-2,3-dihydro-1H-3-benzazepine |
InChI |
InChI=1S/C11H15N/c1-9-8-12-7-6-10-4-2-3-5-11(9)10/h2-5,9,12H,6-8H2,1H3/i6D2,7D2 |
Clave InChI |
ZRPYKXHZFPGPRZ-KXGHAPEVSA-N |
SMILES isomérico |
[2H]C1(C2=CC=CC=C2C(CNC1([2H])[2H])C)[2H] |
SMILES canónico |
CC1CNCCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




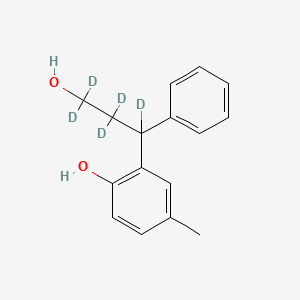

oxane-2-carboxylic acid](/img/structure/B12425644.png)
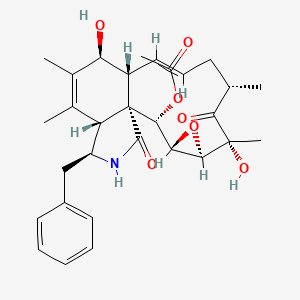
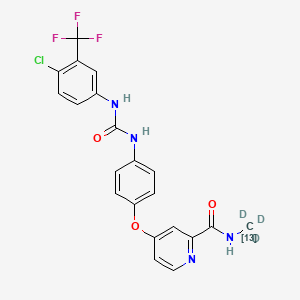
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)
![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)
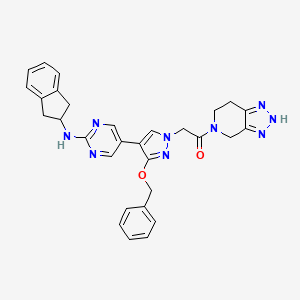
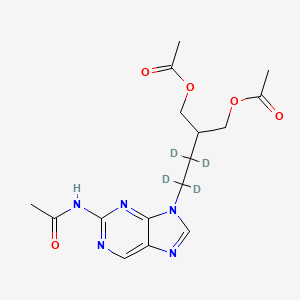
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)

